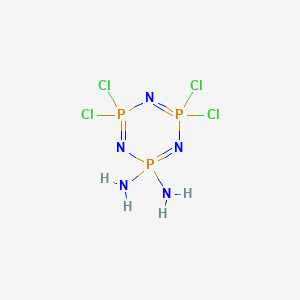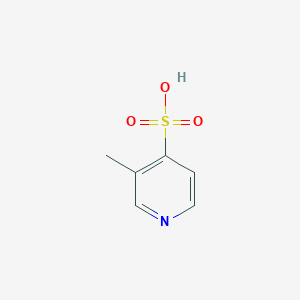
血管紧张素 III
描述
血管紧张素 III 是一种肽类激素,在调节血压和体液平衡的肾素-血管紧张素系统中起着至关重要的作用。它由血管紧张素 II 在氨基肽酶 A 的作用下衍生而来。 This compound 具有显著的生理作用,包括血管收缩、醛固酮分泌和肾功能调节 .
科学研究应用
血管紧张素 III 在科学研究中具有多种应用:
化学: 用于研究肽合成、结构-活性关系和肽修饰。
生物学: 研究其在肾素-血管紧张素系统中的作用及其对血压调节和肾功能的影响。
医学: 探索作为高血压、心力衰竭和肾脏疾病的潜在治疗靶点。
作用机制
血管紧张素 III 通过与血管紧张素受体(主要是血管紧张素 1 型受体和血管紧张素 2 型受体)结合来发挥作用。这种结合会触发一系列细胞内信号通路,导致血管收缩、醛固酮分泌和肾功能调节。 该肽还会影响其他激素和神经递质的释放,使其复杂的生理作用得到补充 .
类似化合物:
血管紧张素 I: 血管紧张素 II 的前体,直接的生理作用有限。
血管紧张素 II: 强效的血管收缩剂,是肾素-血管紧张素系统的主要效应物。
血管紧张素 IV: 参与认知功能,并具有独特的受体相互作用
This compound 的独特性: this compound 在通过与特定受体相互作用来调节血压和肾功能方面是独一无二的。 与主要作用于血管平滑肌的血管紧张素 II 不同,this compound 具有更广泛的作用,包括在醛固酮分泌和肾钠重吸收中发挥重要作用 .
生化分析
Biochemical Properties
Angiotensin III interacts with various enzymes and proteins within the RAS. It is formed from angiotensin II through the activity of angiotensin-converting enzyme (ACE), and it exerts its effects primarily through the angiotensin type 1 receptor (AT1R) . These interactions are crucial for the regulation of blood pressure and electrolyte homeostasis .
Cellular Effects
Angiotensin III influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism, primarily through its interaction with the AT1R . Its effects on these cellular processes contribute to its role in blood pressure regulation and electrolyte balance .
Molecular Mechanism
At the molecular level, Angiotensin III exerts its effects through binding interactions with biomolecules such as the AT1R . It can influence enzyme activity, either through inhibition or activation, and it can induce changes in gene expression . These molecular interactions underlie its physiological effects .
Temporal Effects in Laboratory Settings
The effects of Angiotensin III can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is crucial for understanding its role in the RAS .
Dosage Effects in Animal Models
The effects of Angiotensin III can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are important for determining the therapeutic potential and safety profile of Angiotensin III.
Metabolic Pathways
Angiotensin III is involved in the metabolic pathways of the RAS . It interacts with various enzymes and cofactors within this system, and it can influence metabolic flux and metabolite levels .
Transport and Distribution
Angiotensin III is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . Its localization and accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of Angiotensin III can affect its activity and function . Targeting signals or post-translational modifications can direct it to specific compartments or organelles, influencing its effects within the cell .
准备方法
合成路线和反应条件: 血管紧张素 III 可以通过固相肽合成 (SPPS) 进行合成,该方法通常用于生产肽类。合成涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。 该过程包括脱保护和偶联步骤,然后从树脂上裂解并纯化 .
工业生产方法: this compound 的工业生产通常涉及大规模 SPPS,利用自动肽合成仪确保高产率和纯度。 该过程针对效率进行了优化,并采用严格的质量控制措施,以确保最终产品的均一性和生物活性 .
化学反应分析
反应类型: 血管紧张素 III 会经历各种化学反应,包括:
氧化: 该反应会改变肽的结构和功能。
还原: 还原反应会影响肽内的二硫键。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂在受控条件下。
还原: 还原剂如二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。
取代: 肽合成中的氨基酸类似物或衍生物.
形成的主要产物:
氧化: 生物活性改变的修饰this compound。
还原: this compound 的还原形式,其活性可能发生变化。
取代: 具有不同生理作用的类似肽.
相似化合物的比较
Angiotensin I: A precursor to angiotensin II, with limited direct physiological effects.
Angiotensin II: A potent vasoconstrictor and the primary effector of the renin-angiotensin system.
Angiotensin IV: Involved in cognitive functions and has distinct receptor interactions
Uniqueness of Angiotensin III: Angiotensin III is unique in its ability to modulate both blood pressure and renal function through its interaction with specific receptors. Unlike angiotensin II, which primarily acts on vascular smooth muscle, angiotensin III has a broader range of effects, including significant roles in aldosterone secretion and renal sodium reabsorption .
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMRCKSBBNJCMR-KMZPNFOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Angiotensin III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13602-53-4, 12687-51-3 | |
| Record name | Angiotensin III, 5-Ile- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-propylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B78406.png)


![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)







